molecular formula C20H19NO3 B10951205 (4E)-2-(3-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(3-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B10951205
M. Wt: 321.4 g/mol
InChI Key: CLNVCAXGNNRPLT-LDADJPATSA-N
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Description

4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with isopropoxyphenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-isopropoxybenzaldehyde with 3-methylphenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like methanol or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other oxazole derivatives, such as:

    2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole: This compound has a similar oxazole ring structure but different substituents, leading to distinct chemical and biological properties.

    4-(4-Chlorophenyl)-2-phenyl-1,3-oxazole:

The uniqueness of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE lies in its specific substituents, which confer unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(4E)-2-(3-methylphenyl)-4-[(3-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H19NO3/c1-13(2)23-17-9-5-7-15(11-17)12-18-20(22)24-19(21-18)16-8-4-6-14(3)10-16/h4-13H,1-3H3/b18-12+

InChI Key

CLNVCAXGNNRPLT-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=CC(=CC=C3)OC(C)C)/C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)OC(C)C)C(=O)O2

Origin of Product

United States

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